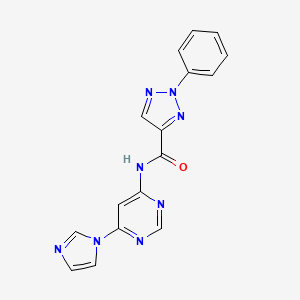

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(6-imidazol-1-ylpyrimidin-4-yl)-2-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N8O/c25-16(13-9-20-24(22-13)12-4-2-1-3-5-12)21-14-8-15(19-10-18-14)23-7-6-17-11-23/h1-11H,(H,18,19,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNNBRXKVWZMHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NC3=CC(=NC=N3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring, followed by the introduction of the pyrimidine and triazole rings. Common synthetic routes include:

Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the imidazole ring.

Cyclization Reactions: Cyclization reactions are used to form the pyrimidine and triazole rings.

Amidation Reactions: The final step often involves the amidation reaction to introduce the carboxamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be employed to reduce specific functional groups.

Substitution Reactions: Substitution reactions can be used to replace certain atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong acids or bases.

Major Products Formed:

Oxidation Products: Alcohols, ketones, and carboxylic acids.

Reduction Products: Alcohols and amines.

Substitution Products: Halogenated compounds and various derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or inhibitor in biological studies.

Medicine: Potential therapeutic applications include its use as a drug candidate for various diseases.

Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The imidazole and triazole rings can bind to enzymes or receptors, modulating their activity. The phenyl group may enhance the compound's binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be analyzed based on core heterocyclic systems, substituents, and pharmacological profiles. Below is a detailed comparison with two related compounds from the provided evidence:

3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 41)

- Core Structure : Pyrrole-carboxamide linked to a pyridine and imidazole.

- Key Differences :

- Replaces the triazole-pyrimidine core with a pyrrole-pyridine system.

- Incorporates a trifluoromethyl group on the pyridine ring, enhancing lipophilicity and metabolic stability.

- Synthesis : Prepared via coupling of a substituted imidazole-ethylamine with a pyrrole intermediate (35% yield).

- Analytical Data :

- Purity : 98.67% (HPLC).

- LCMS : m/z 392.2 [M+H]⁺.

- Functional Implications : The trifluoromethyl group may improve bioavailability compared to the phenyl-triazole system in the target compound.

Pyrimidine-Coumarin-Tetrazole Derivatives (Compounds 4i, 4j)

- Core Structure : Pyrimidine fused with coumarin and tetrazole rings.

- Key Differences :

- Replaces the imidazole-triazole system with coumarin (a chromophore) and tetrazole (a bioisostere for carboxylic acids).

- Lacks the carboxamide linkage present in the target compound.

- Functional Implications : Coumarin introduces fluorescence properties, enabling imaging applications, while tetrazole enhances metal-binding capacity.

Comparative Data Table

Research Findings and Functional Insights

- Structural Advantages of Target Compound: The triazole-carboxamide group may enhance binding to ATP pockets in kinases due to its planar geometry and hydrogen-bonding capacity.

- Limitations vs. Analogs :

- Lack of electron-withdrawing groups (e.g., trifluoromethyl in Compound 41) could reduce metabolic stability.

- Absence of fluorescent moieties (e.g., coumarin in 4i/4j) limits utility in imaging.

Biological Activity

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevance in medicinal chemistry.

Chemical Structure

The compound can be characterized by its complex structure, which includes an imidazole ring, a pyrimidine moiety, and a triazole group. Its molecular formula is , and its molecular weight is approximately 325.34 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The triazole component is known for its ability to inhibit enzymes involved in nucleic acid synthesis and cellular proliferation.

- Antiviral Properties : Preliminary studies suggest that it may exhibit antiviral activity against certain viral infections by disrupting viral replication processes.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound against various pathogens and cancer cell lines. The following table summarizes key findings:

Case Study 1: Anti-Tubercular Activity

A series of derivatives based on this compound were synthesized and tested for anti-tubercular properties. Among them, the lead compound exhibited significant activity against Mycobacterium tuberculosis with an IC50 value of 5.0 μM, indicating strong potential as a new anti-TB agent .

Case Study 2: Antiviral Efficacy Against SARS-CoV-2

In vitro studies demonstrated that this compound inhibits the main protease of SARS-CoV-2 with an IC50 value of 3.16 μM. This suggests that it could serve as a candidate for further development as an antiviral treatment for COVID-19 .

Research Findings

Research indicates that the compound's efficacy may be enhanced by structural modifications. For instance:

- Substituents on the phenyl ring significantly influence the biological activity.

- The presence of halogen atoms has shown to improve binding affinity to target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.